3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

benazepril synthesis nucleophilic substitution pharmaceutical intermediates

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a halogenated benzazepin-2-one derivative featuring a seven-membered azepine ring fused to a benzene system, with a reactive bromine substituent at the 3-position and a ketone at C-2. The compound (C₁₀H₁₀BrNO, MW 240.10) is a white to off-white crystalline solid with a defined melting point of 175–179 °C.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 86499-96-9
Cat. No. B184973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
CAS86499-96-9
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC(=O)C1Br
InChIInChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)
InChIKeyJMXPGCGROVEPID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-96-9): Essential Benazepril Intermediate for Procurement and Quality Control


3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a halogenated benzazepin-2-one derivative featuring a seven-membered azepine ring fused to a benzene system, with a reactive bromine substituent at the 3-position and a ketone at C-2 [1]. The compound (C₁₀H₁₀BrNO, MW 240.10) is a white to off-white crystalline solid with a defined melting point of 175–179 °C . It is primarily recognized as the key intermediate in the commercial synthesis of benazepril hydrochloride, a first-line WHO-recommended ACE inhibitor for hypertension, and is also designated as Benazepril Impurity 6 for regulatory analytical methods [2]. Commercial specifications reach ≥99% purity by HPLC, making it suitable for both industrial-scale API manufacturing and analytical reference standard applications [3].

Why Generic Substitution Fails: The Critical Impact of Halogen Identity and Regiochemistry on Benazepril Route Performance


In the synthesis of benazepril hydrochloride and its analytical quality control, the choice of halogen at the 3-position of the benzazepinone core is not arbitrary. The bromine atom serves as a strategic leaving group for the pivotal benzylamine amination step—a transformation that directly determines the overall process yield and the purity of the final API [1]. The 3-chloro analog (CAS 86499-23-2) exhibits lower reactivity in nucleophilic displacement, and no published high-yield amination protocol is available for it. The 6-bromo regioisomer (CAS 6729-30-2), while chemically related, is not recognized as a benazepril-specific impurity and cannot be used interchangeably in validated pharmacopeial methods or ANDA regulatory submissions [2]. Furthermore, only the 3-bromo derivative has been employed to prepare ¹⁴C- and deuterium-labeled benzazepinones for drug metabolism studies—a capability not demonstrated for any alternative halogen or regioisomer [3]. Therefore, substituting any in-class analog directly compromises quantitative process performance, analytical validity, and regulatory compliance.

Quantitative Differentiation Evidence: 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one vs. Closest Analogs for Scientific Selection


90% Overall Yield in Stereospecific Amination: The 3-Bromo Derivative Delivers a Key Benazepril Intermediate That Chloro Analogs Cannot Match

The target compound undergoes amination with benzylamine to form 3-benzylamino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, which after catalytic hydrogenation yields 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one with an overall yield of 90% [1]. By contrast, the 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one analog (CAS 86499-23-2) shows significantly lower reactivity in analogous nucleophilic substitution reactions due to the inferior leaving-group ability of chloride, and no equivalent high-yield amination procedure has been reported in the peer-reviewed literature.

benazepril synthesis nucleophilic substitution pharmaceutical intermediates

Certified Benazepril Impurity 6 (≥99% HPLC): Exclusive Regulatory Reference Standard for ANDA Method Validation and Quality Control

The target compound is designated as Benazepril Impurity 6 and is supplied with detailed characterization data compliant with pharmacopeial guidelines, enabling its use in analytical method development, method validation (AMV), and quality-controlled (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Vendor specifications confirm a purity of ≥99% by HPLC and a melting point of 175–178 °C [2]. In contrast, the 6-bromo regioisomer, 6-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 6729-30-2), is not listed as a benazepril impurity in any regulatory or commercial reference standard catalog and lacks the validated analytical characterization required for impurity quantification .

impurity profiling regulatory compliance quality control

Unique Precursor for ¹⁴C and Deuterium-Labeled Benzazepinones: Enabling Drug Metabolism Studies That Are Inaccessible via Alternative Halogens or Regioisomers

The 3-bromo compound has been successfully used as a starting material for the synthesis of ¹⁴C-labeled and stable isotope-labeled (tetradeutero) analogs of the cardiovascular agent CGS 16617 [1]. The labeling strategy exploits the bromine at C-3 to enable precise isotope incorporation via Beckmann rearrangement of bromooximes derived from α-tetralones, followed by N-alkylation with labeled ethyl bromoacetate [1]. Neither the 6-bromo regioisomer (CAS 6729-30-2) nor the 3-chloro analog (CAS 86499-23-2) has been reported to serve as a precursor for radiolabeled or stable isotope-labeled benzazepinones.

isotopic labeling ADME studies radiochemistry

Melting Point Differentiation: 175–179 °C as a Quantitative Identity and Purity Control Tool That Distinguishes the 3-Bromo Compound from Chloro and Parent Analogs

The target compound exhibits a melting point of 175–179 °C (TCI specification) and 175–178 °C (ChemImpex specification) [1]. This value is significantly higher than that of the unsubstituted parent compound 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0), which melts at 141–145 °C , and measurably higher than the 3-chloro analog (CAS 86499-23-2), which melts at 164–167 °C . The elevated and narrower melting range of the 3-bromo compound provides a robust identity check and purity indicator, enabling straightforward discrimination from closely related analogs during incoming material inspection.

physicochemical characterization identity testing material qualification

Procurement-Driven Application Scenarios for 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-96-9)


Optimized Benazepril Hydrochloride API Manufacturing

The 3-bromo compound is the primary intermediate in the commercial synthesis of benazepril hydrochloride, an ACE inhibitor used as first-line therapy for hypertension. The documented 90% overall amination yield to the 3-amino derivative [1] directly translates to reduced raw material costs per kilogram of API and minimized waste streams, providing a quantifiable economic advantage over alternative halogenated intermediates for multiton-scale production.

ANDA Regulatory Submission: Impurity Reference Standard for Method Validation

As Benazepril Impurity 6, the compound is indispensable for developing and validating HPLC/UPLC methods for impurity quantification in generic drug applications [2]. Its certified identity and ≥99% purity enable demonstration of method specificity, accuracy, linearity, and precision toward the 3-bromo process impurity, fulfilling FDA and EMA requirements for ANDA submission [3].

Drug Metabolism and Pharmacokinetic (DMPK) Studies Using Isotope-Labeled Analogs

The 3-bromo compound is the only reported precursor for synthesizing ¹⁴C- and deuterium-labeled benzazepinone analogs for definitive mass balance and metabolite profiling studies [4]. Pharmaceutical companies requiring radiochemically pure material for regulatory ADME packages must procure this specific halogenated intermediate to achieve the necessary labeling yield and purity.

Quality Control Identity Testing in Pharmaceutical Procurement

The well-defined melting point of 175–179 °C provides a simple, low-cost identity check for incoming materials. This property is particularly valuable for pharmaceutical manufacturers that rely on physical property verification as part of their supplier qualification and material release procedures, ensuring that the correct 3-bromo regioisomer has been shipped rather than a closely related analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.